6-bromo-2-phenylquinazolin-4(3H)-one 6-bromo-2-phenylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 27398-50-1
VCID: VC8095495
InChI: InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
SMILES: C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2
Molecular Formula: C14H9BrN2O
Molecular Weight: 301.14 g/mol

6-bromo-2-phenylquinazolin-4(3H)-one

CAS No.: 27398-50-1

Cat. No.: VC8095495

Molecular Formula: C14H9BrN2O

Molecular Weight: 301.14 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-2-phenylquinazolin-4(3H)-one - 27398-50-1

Specification

CAS No. 27398-50-1
Molecular Formula C14H9BrN2O
Molecular Weight 301.14 g/mol
IUPAC Name 6-bromo-2-phenyl-3H-quinazolin-4-one
Standard InChI InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Standard InChI Key NXSZVAPNPHKIKA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Bromo-2-phenylquinazolin-4(3H)-one consists of a quinazolinone core—a fused benzene and pyrimidine ring system—with substituents at strategic positions. The bromine atom at C6 enhances electrophilic reactivity, while the phenyl group at C2 contributes to hydrophobic interactions. The compound’s planar structure facilitates π-π stacking, a critical feature for binding to biological targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₉BrN₂O
Molecular Weight301.14 g/mol
IUPAC Name6-bromo-2-phenyl-3H-quinazolin-4-one
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2
InChIKeyNXSZVAPNPHKIKA-UHFFFAOYSA-N
LogP (Predicted)~3.2 (estimated via analogous compounds)

The compound’s solubility profile remains poorly characterized, but analogous brominated quinazolinones exhibit limited aqueous solubility, favoring organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for closely related compounds provide insights into expected spectral features. For example, the ¹H NMR spectrum of 6-bromo-3-(4-morpholinophenyl)quinazolin-4(3H)-one—a structural analog—shows aromatic protons between δ 7.2–8.4 ppm, with distinct coupling patterns for the brominated ring . The carbonyl group in the 4-position typically resonates near δ 160 ppm in ¹³C NMR spectra .

Synthetic Methodologies

General Synthetic Routes

The synthesis of 6-bromo-2-phenylquinazolin-4(3H)-one typically involves sequential cyclization and functionalization steps:

  • Quinazolinone Core Formation: Anthranilic acid derivatives react with benzoyl chloride or phenyl isocyanate under acidic conditions to form 2-phenylquinazolin-4(3H)-one intermediates.

  • Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine atom at the 6-position. Reaction conditions (e.g., solvent, temperature) influence regioselectivity and yield.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationAnthranilic acid, benzoyl chloride, polyphosphoric acid, 120°C65–70
BrominationNBS, CHCl₃, reflux, 24 h55–60

Industrial-Scale Considerations

Large-scale production faces challenges in optimizing bromination selectivity and minimizing byproducts. Continuous flow reactors and catalytic bromination protocols are emerging strategies to enhance efficiency.

Biological Activity and Mechanisms

Antimicrobial Properties

Brominated heterocycles often disrupt microbial cell membranes or enzyme systems. While direct data on this compound are lacking, 6-bromo-2-methylquinazolin-4(3H)-one derivatives showed MIC values of 8 µg/mL against Staphylococcus aureus, indicating structure-activity relationships worth exploring .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a versatile intermediate for introducing substituents at the 3-position. For example, nucleophilic substitution with amines or palladium-catalyzed cross-coupling can diversify the scaffold .

Table 3: Derivative Synthesis Examples

Reaction TypeReagentsProduct
Buchwald-HartwigPd(OAc)₂, Xantphos, morpholine3-(4-Morpholinophenyl) derivative
Suzuki-MiyauraPhenylboronic acid, Pd(PPh₃)₄3-Biphenyl derivative

Probe Development

Fluorinated or isotopically labeled analogs could enable pharmacokinetic studies or imaging applications. Introducing ¹⁸F at the 6-position via halogen exchange is a plausible strategy.

Comparative Analysis with Analogous Compounds

Table 4: Structural and Functional Comparisons

CompoundSubstituentsKey Biological Activity
2-Phenylquinazolin-4(3H)-oneNone at C6Moderate COX-2 inhibition
6-Bromo-2-methylquinazolin-4(3H)-oneMethyl at C2Antimicrobial (Gram-positive)
6-Bromo-3-(4-morpholinophenyl)quinazolin-4(3H)-oneMorpholinophenyl at C3ALK2 inhibition (IC₅₀: 89 nM)

The bromine atom in 6-bromo-2-phenylquinazolin-4(3H)-one enhances electrophilicity compared to non-halogenated analogs, potentially improving target engagement in enzyme-active sites .

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